molecular formula C21H16N2O2 B4420385 4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one

4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B4420385
M. Wt: 328.4 g/mol
InChI Key: UTNYDARXHAPBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2-Dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline ring fused with an acenaphthylene moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the condensation of 1,2-dihydroacenaphthylen-5-amine with an appropriate acyl chloride to form an intermediate amide. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinoxaline derivative.

  • Condensation Reaction

      Reactants: 1,2-Dihydroacenaphthylen-5-amine and acyl chloride.

      Conditions: Typically carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Product: Intermediate amide.

  • Cyclization Reaction

      Reactants: Intermediate amide.

      Conditions: Cyclization can be induced by heating the intermediate in the presence of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
  • Reduction

    • Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
  • Substitution

    • Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring, allowing for the introduction of various functional groups. Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), organolithium compounds, Grignard reagents.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various functionalized quinoxaline derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways, offering new avenues for treatment.

Industry

Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis. As an anticancer agent, it could interfere with DNA replication or repair mechanisms, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler structure with similar biological activities.

    Acenaphthene: Shares the acenaphthylene moiety but lacks the quinoxaline ring.

    Benzimidazole: Another heterocyclic compound with comparable biological properties.

Uniqueness

What sets 4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one apart is its combined structural features of quinoxaline and acenaphthylene, which confer unique reactivity and biological activity. This dual functionality allows for a broader range of applications and more versatile chemical behavior compared to its simpler counterparts.

Properties

IUPAC Name

4-(1,2-dihydroacenaphthylene-5-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c24-19-12-23(18-7-2-1-6-17(18)22-19)21(25)16-11-10-14-9-8-13-4-3-5-15(16)20(13)14/h1-7,10-11H,8-9,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNYDARXHAPBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)N4CC(=O)NC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one
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4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
4-(1,2-dihydroacenaphthylen-5-ylcarbonyl)-3,4-dihydroquinoxalin-2(1H)-one

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